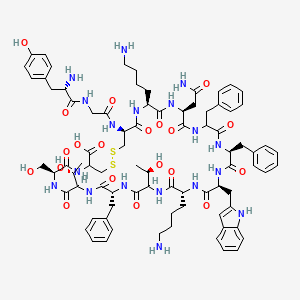

1-N-Tyr-somatostatin

Beschreibung

Eigenschaften

IUPAC Name |

(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWVRZAGMOSZAK-QHJNDZJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H108N18O20S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1730.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59481-23-1 |

Source

|

| Record name | Somatostatin, N-tyr(1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Advanced Physicochemical Characterization

Strategies for the Chemical Synthesis of 1-N-Tyr-Somatostatin and Related Analogs

The chemical synthesis of peptides as complex as 1-N-Tyr-somatostatin can be approached through two main strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Each method offers distinct advantages and is chosen based on the desired scale of production, purity requirements, and the specific peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is the most widely used method for synthesizing peptides like somatostatin (B550006) and its analogs. nih.govnih.govacs.org This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids to the growing peptide chain. beilstein-journals.orgbeilstein-journals.org The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin. beilstein-journals.org

The synthesis of 1-N-Tyr-somatostatin via SPPS would typically follow a series of iterative cycles, as detailed in the table below. The process generally utilizes the Fmoc/t-Bu protecting group strategy. beilstein-journals.org

Table 1: Representative Steps in a Solid-Phase Peptide Synthesis (SPPS) Cycle for 1-N-Tyr-Somatostatin (Fmoc/t-Bu Strategy)

| Step | Procedure | Reagents/Solvents | Purpose |

|---|---|---|---|

| 1. Resin Swelling | The solid support resin is swollen in a suitable solvent. | Dimethylformamide (DMF) | To allow for efficient diffusion of reagents into the resin beads. |

| 2. Fmoc Deprotection | The temporary Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid or peptide. | 20% piperidine in DMF | To expose the free amine for the next coupling reaction. |

| 3. Washing | The resin is thoroughly washed to remove excess deprotection reagent and byproducts. | DMF, Dichloromethane (DCM) | To ensure a clean reaction environment for the subsequent coupling step. |

| 4. Amino Acid Coupling | The next Fmoc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain. | Fmoc-amino acid, Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMF | To form the peptide bond. |

| 5. Washing | The resin is washed to remove excess reagents and byproducts from the coupling reaction. | DMF, DCM | To purify the resin-bound peptide. |

| 6. Repeat | Steps 2-5 are repeated for each amino acid in the sequence, culminating with the addition of N-terminal tyrosine. | N/A | To elongate the peptide chain to the desired length. |

| 7. Final Deprotection and Cleavage | Side-chain protecting groups are removed, and the completed peptide is cleaved from the resin. | Cleavage cocktail (e.g., TFA, TIS, water) | To obtain the crude, unprotected peptide. |

Note: This table represents a generalized SPPS cycle. Specific reagents, reaction times, and washing protocols may be optimized for the synthesis of 1-N-Tyr-somatostatin.

Solution-Phase Peptide Synthesis Techniques

While less common for routine peptide synthesis due to its labor-intensive nature, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or for peptides that are difficult to synthesize using SPPS. google.com In this method, protected amino acids or peptide fragments are coupled in a homogenous solution, and the intermediate products are purified after each step.

For a molecule like 1-N-Tyr-somatostatin, a convergent solution-phase strategy might be employed. This involves the synthesis of protected peptide fragments, which are then coupled together to form the full-length peptide. This approach allows for the purification of intermediates, potentially leading to a purer final product.

Directed N-Terminal Tyrosine Incorporation and Modification

The defining feature of 1-N-Tyr-somatostatin is the tyrosine residue at the N-terminus. In SPPS, this is typically achieved by coupling a protected tyrosine derivative as the final amino acid in the sequence. For solution-phase synthesis, a tyrosine-containing fragment can be synthesized and coupled to the rest of the peptide.

Post-synthesis modification is another approach to introduce tyrosine or other functionalities at the N-terminus. The lower pKa of the N-terminal α-amino group compared to the ε-amino group of lysine allows for selective modification under controlled pH conditions.

Macrocyclization and Disulfide Bond Formation Methodologies

A crucial structural feature of somatostatin and its analogs is the disulfide bridge that forms a cyclic structure. This macrocyclization is essential for the peptide's biological activity. The formation of this disulfide bond is a critical step in the synthesis of 1-N-Tyr-somatostatin.

The most common method for disulfide bond formation is the oxidation of the two cysteine residues in the peptide chain. This can be achieved through various methods, including air oxidation, or the use of oxidizing agents such as iodine, or potassium ferricyanide. The choice of method depends on the specific peptide and desired reaction conditions.

Methodologies for Analytical Purity and Identity Confirmation

Ensuring the purity and correct identity of synthetic peptides is paramount. A suite of analytical techniques is employed to characterize the final product and confirm that it meets the required specifications.

Advanced Chromatographic Techniques for Peptide Purification

High-performance liquid chromatography (HPLC) is the cornerstone of peptide purification. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the purification of peptides like 1-N-Tyr-somatostatin. In RP-HPLC, the peptide is separated based on its hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase, and the elution of the peptide is achieved by a gradient of increasing organic solvent concentration.

Table 2: Representative Reversed-Phase HPLC (RP-HPLC) Gradient for the Purification of 1-N-Tyr-Somatostatin

| Time (minutes) | % Mobile Phase A (e.g., 0.1% TFA in Water) | % Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) |

|---|---|---|

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 65 | 35 |

| 40 | 10 | 90 |

| 45 | 10 | 90 |

Note: This is an example of a typical gradient. The actual gradient profile would be optimized to achieve the best separation for 1-N-Tyr-somatostatin.

Other chromatographic techniques, such as ion-exchange chromatography, can also be used as an orthogonal purification method to remove impurities that may not be separated by RP-HPLC. The identity of the purified peptide is then confirmed using mass spectrometry to verify the correct molecular weight and amino acid analysis to confirm the amino acid composition.

Radiochemical Synthesis and Validation of Radiolabeled 1-N-Tyr-Somatostatin

The utility of 1-N-Tyr-somatostatin in nuclear medicine relies on its successful labeling with radionuclides. The synthesis and validation of the radiolabeled compound are critical steps to ensure its suitability for in vivo applications.

Radiolabeling Strategies (e.g., with Iodine-125, Gallium-68)

The N-terminal tyrosine residue in 1-N-Tyr-somatostatin provides a convenient site for radioiodination. For labeling with Iodine-125 (¹²⁵I) , direct electrophilic substitution on the phenol ring of tyrosine is the most common approach. This can be achieved using various oxidizing agents to convert ¹²⁵I-iodide to an electrophilic iodine species.

One widely used method is the Chloramine-T method . In this procedure, Chloramine-T acts as an oxidizing agent in an aqueous solution to facilitate the incorporation of ¹²⁵I into the tyrosine residue. The reaction is typically rapid and is quenched by the addition of a reducing agent like sodium metabisulfite to prevent damage to the peptide. Another common technique is the Iodogen method , which is considered milder. Iodogen is a solid-phase oxidizing agent coated onto the reaction vessel, which minimizes the peptide's exposure to harsh oxidative conditions.

For labeling with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) , a different strategy is required as it is a radiometal. This involves the use of a bifunctional chelator, which is a molecule that can bind to the peptide and also strongly chelate the radiometal. A common approach for somatostatin analogs is to conjugate a chelator such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) to the peptide. The DOTA-conjugated peptide can then be radiolabeled with ⁶⁸Ga, which is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator. The labeling reaction is usually performed in a buffered solution at an acidic pH and elevated temperature to ensure efficient and stable complexation of the ⁶⁸Ga within the DOTA cage.

| Radionuclide | Labeling Method | Key Reagents and Conditions | Purification Method |

|---|---|---|---|

| Iodine-125 (¹²⁵I) | Direct Electrophilic Substitution (Chloramine-T) | Na¹²⁵I, Chloramine-T, buffered solution (pH 7.5), quenched with sodium metabisulfite. | Solid-Phase Extraction (SPE), High-Performance Liquid Chromatography (HPLC). |

| Iodine-125 (¹²⁵I) | Direct Electrophilic Substitution (Iodogen) | Na¹²⁵I, Iodogen-coated tube, buffered solution. | SPE, HPLC. |

| Gallium-68 (⁶⁸Ga) | Chelation via DOTA-conjugate | ⁶⁸GaCl₃ from generator, DOTA-peptide, acetate or HEPES buffer (pH 3.5-4.5), heating (e.g., 95°C for 5-15 min). | SPE (e.g., C18 cartridge). |

Radiochemical Purity and Stability Assessment Methodologies

After radiolabeling, it is imperative to determine the radiochemical purity of the product to ensure that the radioactivity is associated with the desired peptide and not with unreacted radionuclide or other impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing radiochemical purity. A radio-HPLC system, which includes a radiation detector in series with a UV detector, is used to separate the radiolabeled peptide from unlabeled peptide and radiochemical impurities. Reversed-phase HPLC is commonly employed, and the identity of the radiolabeled product is confirmed by comparing its retention time with that of a non-radioactive standard.

Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for routine quality control. For instance, in the analysis of ⁶⁸Ga-labeled peptides, a combination of two TLC systems may be used to differentiate the labeled peptide from free ⁶⁸Ga and colloidal ⁶⁸Ga. For example, using iTLC-SG strips with a mobile phase of aqueous trifluoroacetic acid can separate the labeled peptide (Rf ≈ 0.5-0.6) from colloidal ⁶⁸Ga (Rf ≈ 0.0-0.1) and free ionic ⁶⁸Ga (Rf ≈ 0.9-1.0). mdpi.com

Stability assessment is crucial to ensure that the radiolabeled peptide remains intact in a biological environment. In vitro stability is often evaluated by incubating the radiolabeled compound in human serum or plasma at 37°C for various time points. mcmaster.ca Aliquots are taken at different intervals, and the proteins are precipitated. The supernatant is then analyzed by radio-HPLC to quantify the percentage of the intact radiolabeled peptide over time. mcmaster.ca These studies are essential to predict the in vivo behavior of the radiopharmaceutical.

Molecular Recognition and Somatostatin Receptor Pharmacology

Quantitative Analysis of Somatostatin (B550006) Receptor (SSTR) Binding Affinity

The affinity of 1-N-Tyr-somatostatin for SSTRs has been extensively studied to understand its interaction with these receptors and to characterize the receptor populations in various tissues and cell lines.

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand, such as 1-N-Tyr-somatostatin, and its receptor. revvity.com In these assays, a radiolabeled version of the ligand, typically [¹²⁵I]Tyr¹-somatostatin or [¹²⁵I]Tyr¹¹-somatostatin, is used to track its binding to cells or cell membranes that express SSTRs. researchgate.netresearchgate.net The tyrosine residue in 1-N-Tyr-somatostatin allows for effective radioiodination, creating a high-affinity radioligand for SSTRs. vulcanchem.com

The basic principle involves incubating the radiolabeled 1-N-Tyr-somatostatin with the biological sample (e.g., cell membranes, tissue homogenates, or intact cells) and then separating the bound from the unbound radioligand. acs.org The amount of radioactivity associated with the bound fraction is then measured. To determine specific binding, a parallel incubation is performed in the presence of a high concentration of an unlabeled somatostatin analog to saturate the receptors. The difference between the total binding (in the absence of unlabeled ligand) and the non-specific binding (in the presence of excess unlabeled ligand) represents the specific binding of the radioligand to the SSTRs.

Saturation binding experiments, where increasing concentrations of the radioligand are used, allow for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd). thno.orgnih.gov Competition binding assays, where a fixed concentration of the radiolabeled ligand is competed with increasing concentrations of an unlabeled ligand, are used to determine the inhibition constant (Ki) of the unlabeled ligand. researchgate.netthno.org

The equilibrium dissociation constant (K_d) is a measure of the affinity of a ligand for its receptor. A lower K_d value indicates a higher binding affinity. For [¹²⁵I]Tyr¹-somatostatin, a K_d of 6 x 10⁻¹⁰ M (or 0.6 nM) was determined in GH4C1 pituitary tumor cells. researchgate.net In another study using RINm5F insulinoma cells, the K_d for [¹²⁵I-Tyr¹¹]SRIF was found to be 0.04 ± 0.01 nM. nih.gov

The inhibition constant (K_i) represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. In murine neuroblastoma N1E-115 cells, the K_i values for somatostatin-14, somatostatin-28, and the synthetic analog L363586 were determined to be 28 pM, 82 pM, and 34 pM, respectively, using [¹²⁵I][Tyr¹¹]somatostatin-14 as the radioligand. nih.gov

| Cell Line | Radioligand | Parameter | Value | Reference |

|---|---|---|---|---|

| GH4C1 Pituitary Tumor Cells | [¹²⁵I]Tyr¹-somatostatin | K_d | 0.6 nM | researchgate.net |

| RINm5F Insulinoma Cells | [¹²⁵I-Tyr¹¹]SRIF | K_d | 0.04 ± 0.01 nM | nih.gov |

| N1E-115 Neuroblastoma Cells | [¹²⁵I][Tyr¹¹]somatostatin-14 | K_i (Somatostatin-14) | 28 pM | nih.gov |

| K_i (Somatostatin-28) | 82 pM | |||

| K_i (L363586) | 34 pM |

Kinetic binding studies measure the rates at which a ligand associates with (k_on) and dissociates from (k_off) its receptor. These parameters provide a more dynamic view of the ligand-receptor interaction compared to equilibrium constants.

In a study using GH4C1 cells and [¹²⁵I-Tyr¹]somatostatin, the association rate constant (k_on) was determined to be 8 x 10⁷ M⁻¹ min⁻¹. researchgate.net The dissociation rate constant (k_off), measured directly, was 0.02 min⁻¹. researchgate.net The equilibrium dissociation constant (K_d) can also be calculated from the ratio of these kinetic constants (k_off / k_on).

| Cell Line | Radioligand | Parameter | Value | Reference |

|---|---|---|---|---|

| GH4C1 Pituitary Tumor Cells | [¹²⁵I]Tyr¹-somatostatin | k_on | 8 x 10⁷ M⁻¹ min⁻¹ | researchgate.net |

| k_off | 0.02 min⁻¹ |

SSTR Subtype Selectivity Profiling of 1-N-Tyr-Somatostatin

There are five known subtypes of somatostatin receptors (SSTR1-5), and understanding the selectivity of ligands for these subtypes is crucial for developing targeted therapies. medchemexpress.com

Studies using cell lines individually expressing each of the five cloned human SSTR subtypes have allowed for the detailed characterization of the binding profile of 1-N-Tyr-somatostatin and its analogs. While native somatostatin-14 and somatostatin-28 bind with high affinity to all five SSTR subtypes, many synthetic analogs exhibit subtype selectivity. nih.gov For instance, octreotide (B344500) and its derivatives primarily interact with SSTR2. nih.gov

The binding affinity of various somatostatin analogs, including those related to 1-N-Tyr-somatostatin, has been determined for each SSTR subtype. For example, in CHO-K1 cells expressing human SSTRs, the binding affinity of a DOTA-conjugated Tyr³-octreotate (a related compound) was measured. aacrjournals.org Such studies are critical for interpreting in vivo imaging data and for the development of new peptide radioligands. researchgate.net

Beyond simple binding, it is important to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Agonism is often assessed by measuring the downstream signaling effects of receptor activation. SSTRs are G-protein coupled receptors that typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govmedchemexpress.com Therefore, a common method to assess agonism is to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing a specific SSTR subtype. nih.gov Other functional assays include measuring changes in intracellular calcium concentration or the activation of specific protein phosphatases like SHP-1. acs.orgmolbiolcell.org

Antagonism is evaluated by the ability of a compound to block the effects of a known agonist. In a typical antagonist assay, cells are pre-incubated with the potential antagonist before being challenged with an agonist. The degree to which the antagonist prevents the agonist-induced response (e.g., inhibition of cAMP production) is a measure of its antagonistic activity. pnas.org Furthermore, some studies have shown that radiolabeled antagonists may be superior to agonists for in vivo tumor targeting, possibly because they bind to a larger number of receptor sites. pnas.orgsnmjournals.orgsnmjournals.org

Molecular Determinants of Ligand-Receptor Interaction

The binding of 1-N-Tyr-somatostatin to SSTRs is a highly specific process governed by a series of non-covalent interactions between the ligand and the receptor. The N-terminal addition of a tyrosine residue to the native somatostatin-14 molecule creates a unique peptide with distinct biochemical properties while retaining the core functional characteristics of somatostatin. vulcanchem.com This modification is particularly significant as it provides a site for radioiodination, enhancing its utility in research and imaging studies. vulcanchem.com

Site-directed mutagenesis has been an invaluable tool for dissecting the ligand-receptor binding interface. By systematically altering specific amino acid residues within the SSTRs, researchers can identify critical contact points that contribute to the binding of somatostatin and its analogs.

Studies on SSTR subtypes have revealed that the extracellular loops and transmembrane domains are crucial for ligand recognition. researchgate.net For instance, in murine SSTR2, a stretch of amino acids from residues 294-297 (FDFV) in the seventh transmembrane domain is essential for the affinity of SSTR2-selective analogs. researchgate.net A single point mutation, such as converting a serine to a phenylalanine at a specific position in SSTR1 (S305F), can increase its affinity for certain octapeptide analogs, though not universally for all SSTR2-selective ligands. researchgate.net This highlights that different analogs can have distinct binding requirements. researchgate.net

Furthermore, research on chimeric SSTR2/SSTR5 receptors has pinpointed the region from transmembrane domain 6 (TM6) to the carboxyl terminus as critical for the binding affinity of somatostatin-14 (S-14). nih.gov A single amino acid substitution within TM6 of SSTR5, changing phenylalanine at position 265 to tyrosine (F265Y), was found to increase the binding affinity for S-14 by 20-fold, making it comparable to the affinity observed for SSTR2. nih.gov This suggests that this tyrosine residue may be a key contact point for somatostatin. nih.gov

These mutagenesis studies, while not always directly involving 1-N-Tyr-somatostatin, provide a foundational understanding of the SSTR binding pocket and the residues that are likely to be important for the interaction with this specific analog. The introduction of the N-terminal tyrosine in 1-N-Tyr-somatostatin could potentially interact with these identified regions, influencing its binding profile across the different SSTR subtypes.

Computational approaches, including homology modeling, molecular docking, and molecular dynamics (MD) simulations, offer a powerful lens through which to visualize and analyze the interaction between 1-N-Tyr-somatostatin and SSTRs at an atomic level. uctm.eduresearchgate.netnih.gov These methods complement experimental data by providing structural insights where high-resolution experimental structures are lacking. researchgate.netnih.gov

Homology modeling is often the first step, where the three-dimensional structure of an SSTR is predicted based on the known structures of related proteins. uctm.eduresearchgate.net These models then serve as the basis for molecular docking studies, which predict the preferred binding orientation of a ligand, such as 1-N-Tyr-somatostatin, within the receptor's binding site. uctm.eduacs.org Docking studies have been used to identify potential binding sites and key interacting residues for various somatostatin analogs with different SSTR subtypes. uctm.eduacs.org

Molecular dynamics simulations take these static models a step further by simulating the movement of atoms over time, providing insights into the conformational changes that occur upon ligand binding and the stability of the ligand-receptor complex. researchgate.netacs.org MD simulations can reveal crucial information about the dynamic nature of the interaction and the role of specific residues in maintaining the bound state. researchgate.netacs.org For example, simulations of SSTR1 have helped to identify a probable binding site and the key residues involved in ligand binding. acs.orgnih.gov

While direct computational studies specifically on 1-N-Tyr-somatostatin are not extensively detailed in the provided search results, the methodologies have been widely applied to other somatostatin analogs and the SSTR family. uctm.eduresearchgate.netnih.govacs.org These studies have highlighted the importance of extracellular loop 2 (ECL2) in ligand binding and stabilization. nih.gov The distinct dynamic behaviors and interaction patterns of somatostatin with each SSTR isoform, as revealed by computational analyses, provide a framework for understanding the selectivity of ligands like 1-N-Tyr-somatostatin. nih.gov

Table 1: Key Computational Methods in Studying 1-N-Tyr-Somatostatin-SSTR Interactions

| Computational Method | Application | Key Insights |

| Homology Modeling | Predicting the 3D structure of SSTRs based on known templates. uctm.eduresearchgate.net | Provides a structural framework for further computational analysis. uctm.eduresearchgate.net |

| Molecular Docking | Predicting the binding pose of 1-N-Tyr-somatostatin within the SSTR binding pocket. uctm.eduacs.org | Identifies potential key interacting residues and the overall binding orientation. uctm.eduacs.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the 1-N-Tyr-somatostatin-SSTR complex over time. researchgate.netacs.org | Reveals conformational changes upon binding and assesses the stability of the interaction. researchgate.netacs.org |

The binding affinity and selectivity of 1-N-Tyr-somatostatin for different SSTR subtypes are dictated by the specific amino acid residues that form the binding pocket. Structural and mutagenesis studies have identified several key residues that play a pivotal role in this molecular recognition.

The conserved "Trp-Lys" motif within the somatostatin peptide sequence is a crucial pharmacophore that interacts with the deep binding pocket of the receptors. elifesciences.org However, the selectivity for different SSTR subtypes is often governed by interactions with residues in the more variable extracellular loops. researchgate.netnih.gov

For instance, in SSTR2, residues in extracellular loop 2 (ECL2) and transmembrane domain 7 have been shown to be critical for the binding of selective analogs. researchgate.net The presence of a phenylalanine at a specific position in SSTR2 is thought to be essential for the binding of octapeptides. researchgate.net Conversely, the second extracellular loop of SSTR1 is important for the selectivity of certain agonists for this subtype. researchgate.net

Studies on SSTR5 have shown that a single amino acid, a tyrosine at position 265 in transmembrane domain 6, can significantly increase the affinity for somatostatin-14. nih.gov This suggests that the hydroxyl group of this tyrosine is an important contact point. nih.gov The N-terminal tyrosine of 1-N-Tyr-somatostatin could potentially form hydrogen bonds or other interactions with such residues, influencing its binding profile.

The chemical nature of the amino acids in the binding pocket is also critical. For example, the presence of a phenylalanine versus a tyrosine at a particular position can dramatically alter binding affinity, highlighting the importance of even a single hydroxyl group. researchgate.netresearchgate.net

Table 2: Examples of Key Amino Acid Residues in SSTR Ligand Binding

| SSTR Subtype | Residue(s) | Location | Role in Binding |

| SSTR1 | Residues in second extracellular loop | Extracellular Loop 2 | Important for selectivity of certain agonists. researchgate.net |

| SSTR2 | Phe294, Asp295, Phe296, Val297 | Transmembrane Domain 7 | Essential for affinity of SSTR2-selective analogs. researchgate.net |

| SSTR5 | Tyr265 | Transmembrane Domain 6 | Increases binding affinity for somatostatin-14. nih.gov |

Structure Activity Relationship Sar and Conformational Dynamics

Elucidation of Key Pharmacophoric Elements within 1-N-Tyr-Somatostatin

The pharmacophore of a somatostatin (B550006) analog refers to the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For 1-N-Tyr-somatostatin, this is defined by the core somatostatin sequence and the influence of the N-terminal tyrosine.

Alanine (B10760859) scanning is a technique where individual amino acid residues in a peptide are systematically replaced with alanine to determine their importance for function. rapidnovor.com Substituting a residue with alanine removes its side chain beyond the β-carbon, allowing researchers to assess the contribution of that specific side chain to the peptide's activity. rapidnovor.com Studies on somatostatin and its analogs have utilized this and other modification strategies to map the residues critical for receptor binding.

An alanine scan of somatostatin-14 (SRIF-14) revealed that Phenylalanine (Phe) at positions 6 and 11 appeared to be crucial for binding. acs.org However, further molecular modeling and the synthesis of analogs where Phe6 and Phe11 were replaced with a cystine bridge—which retained high biological activity—suggested an alternative role. acs.org It is now understood that the primary function of the Phe6 and Phe11 side chains is to interact with each other, stabilizing the bioactive conformation of the peptide, rather than directly interacting with the receptor. acs.org

Further modification studies involving Nα-methylation of a somatostatin analog showed that methylation at certain positions, such as Lys(4), Phe(6), Phe(7), Thr(10), and Phe(11), led to a significant loss of affinity for somatostatin receptors. nih.gov In contrast, methylation was tolerated at other positions, including Cys(3), D-Nal(8), and Cys(14), without loss of affinity, and even increased binding affinity when applied to IAmp(9) and Ser(13). nih.gov These findings underscore the specific steric and electronic requirements at each position for optimal receptor interaction.

The introduction of a tyrosine residue at the N-terminus of the somatostatin-14 molecule creates 1-N-Tyr-somatostatin. vulcanchem.com This modification serves a critical purpose, particularly for diagnostic imaging. The tyrosine residue allows for effective radioiodination, creating radiolabeled compounds that can be used in scintigraphic studies to visualize tumors that overexpress somatostatin receptors. vulcanchem.com

While the core pharmacophore responsible for receptor binding is largely retained, the N-terminal modification can influence binding affinity and selectivity. For instance, in some somatostatin analogs, the addition of a single hydroxyl group, such as that on a tyrosine residue, can play a critical role in determining receptor binding selectivity. researchgate.netphysiology.org Studies on SSTR5 have shown that replacing a phenylalanine with a tyrosine at a specific position within the receptor itself can increase the binding affinity for somatostatin-14 by 20-fold, highlighting the importance of this residue in ligand-receptor interactions. physiology.orgnih.gov Similarly, studies on hexapeptide analogs have demonstrated that the presence of a phenylalanine, but not a tyrosine, at position 2 was critical for binding to a specific mutant SSTR1 receptor, indicating that a single hydroxyl group can hinder binding in certain contexts. researchgate.netresearchgate.net The N-terminal tyrosine of 1-N-Tyr-somatostatin, therefore, not only provides a site for radiolabeling but may also subtly modulate its interaction with the various SSTR subtypes.

The interaction of somatostatin analogs with SSTRs is a complex process governed by key residues in both the ligand and the receptor. nih.gov The core pharmacophore essential for the biological activity of many somatostatin analogs is the β-turn fragment typically involving residues 7 through 10 (Phe-Trp-Lys-Thr). rsc.orgpnas.org

Cryo-electron microscopy (cryo-EM) structures of SSTR2 in complex with somatostatin-14 reveal that the ligand nestles into a deep pocket formed by the receptor's transmembrane helices. biorxiv.orgelifesciences.org The Trp-Lys motif (Trp8-Lys9 in native somatostatin) is highly conserved and positions itself at the bottom of this binding pocket. biorxiv.orgelifesciences.org Specifically, Lys9, the only charged residue within this part of the peptide, forms a salt bridge with an aspartic acid residue (Asp122) in the receptor. biorxiv.org

The residues surrounding this core motif are crucial for modulating affinity and selectivity for different SSTR subtypes. biorxiv.org

D-Trp(8) and Lys(9): This pair is considered one of the most essential elements for binding to sst2, sst3, and sst5. nih.gov The side chain of D-Trp(8) is in close proximity to the Lys(9) side chain. nih.gov

Phe(6), Phe(7), and Phe(11): Aromatic residues at these positions contribute significantly to binding and conformation. Phe(6) and Phe(11) interact to stabilize the peptide's structure. acs.org The aromatic ring at position 7 (Phe or Tyr) is important for binding to sst3 and sst5, but has been found to be less critical for sst2 binding. nih.gov In some analogs, replacing Phe7 with Tyr7 can improve binding affinity. acs.org

N-terminal residues: In native somatostatin, amino acids in the N-terminal region play a role in establishing contact with SSTRs. nih.gov For synthetic octapeptide analogs like octreotide (B344500), the N-terminal D-Phe is a key component of the sst2 pharmacophore. nih.gov

The following table summarizes the key residues and their established roles in receptor binding and activity, providing context for the structure of 1-N-Tyr-somatostatin.

| Residue/Motif (Position in native SRIF-14) | Contribution to Receptor Interaction |

| Phe(6) & Phe(11) | Interact with each other to stabilize the bioactive conformation. acs.org |

| Phe(7)/Tyr(7) | The aromatic side chain is important for sst3 and sst5 binding. nih.gov Replacement of Phe with Tyr can enhance binding in some analogs. acs.orgpnas.org |

| D-Trp(8) | Essential component of the pharmacophore for sst2, sst3, and sst5. nih.gov Its side chain is in close proximity to Lys(9). nih.gov |

| Lys(9) | Essential component of the pharmacophore. nih.gov Forms a key salt bridge with the receptor. biorxiv.org |

| Phe-Trp-Lys-Thr (7-10) | Forms a β-turn structure considered essential for biological activity. rsc.orgpnas.org |

Conformational Analysis using Advanced Spectroscopic Methods

The three-dimensional shape of 1-N-Tyr-somatostatin in solution is a primary determinant of its ability to bind to SSTRs. Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are pivotal in elucidating these structural features.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. acs.org For somatostatin analogs, NMR studies have been instrumental in defining their conformational preferences.

High-field NMR studies of somatostatin analogs, often conducted in solvents like DMSO or water, have consistently identified a predominant conformation featuring a type II' β-turn. nih.govnih.gov This turn typically involves the core pharmacophoric sequence, such as Phe(3) to Thr(6) in certain hexapeptide analogs, which corresponds to the critical Phe-D-Trp-Lys-Thr region in many active compounds. nih.gov The presence of this β-turn is a strong correlate with biological activity. nih.govnih.gov For example, a comparison of a highly active peptide with a less active counterpart showed that a nearly perfect match of the βII'-turn region was a key structural feature of the more potent compound. nih.gov

NMR analysis, including 2D-NMR methods like NOESY (Nuclear Overhauser Effect Spectroscopy), allows for the assignment of protons and the detection of long-range connectivities, which provides the distance constraints needed to calculate an ensemble of structures. nih.govresearchgate.net These studies have revealed that the backbones of many sst1- and sst2-selective analogs adopt a similar hairpin-like structure, which acts as a scaffold to present the side chains of key residues (e.g., D-Trp, Lys, and other aromatic residues) in a specific spatial arrangement for receptor recognition. rcsb.orgacs.org

Circular Dichroism (CD) spectroscopy is a technique used to analyze the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org The resulting spectrum provides information on the proportion of α-helices, β-sheets, and random coil structures within the peptide. americanpeptidesociety.org

CD studies of native somatostatin have shown that it possesses a stable conformation in aqueous solution, characterized by the presence of ordered secondary structures, such as β-structure, but not α-helix. nih.gov The CD spectrum of somatostatin typically shows negative extrema around 238 nm and a positive extremum at 225 nm, which is consistent with a structure containing a hairpin loop and an antiparallel β-pleated sheet. nih.gov The stability of this structure is demonstrated by its cooperative-like denaturation in the presence of guanidinium (B1211019) hydrochloride. nih.gov

For somatostatin analogs, CD spectroscopy is used to monitor conformational changes in response to modifications or different environmental conditions. americanpeptidesociety.org The presence of a negative CD band near 225 nm is often indicative of β-turn structures (type I or II), confirming the folded conformations suggested by NMR and molecular dynamics. unibo.it The ability of CD spectroscopy to detect these ordered structures provides crucial evidence for the stable, well-defined conformations that are necessary for high-affinity receptor binding. americanpeptidesociety.orgnih.gov

The following table summarizes the key structural features of somatostatin analogs as determined by spectroscopic methods.

| Spectroscopic Method | Key Findings for Somatostatin Analogs |

| NMR Spectroscopy | Elucidation of 3D solution structures. researchgate.net Identification of a predominant type II' β-turn involving the core pharmacophore (e.g., D-Trp-Lys). nih.govnih.gov Characterization of a hairpin-like backbone scaffold. rcsb.orgacs.org |

| CD Spectroscopy | Analysis of secondary structure content. americanpeptidesociety.org Evidence for stable, ordered structures in solution, particularly β-sheets and β-turns. nih.govunibo.it Absence of significant α-helical content. nih.gov |

Computational Approaches to Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the dynamic behavior of molecules over time. For flexible peptides like 1-N-Tyr-somatostatin, MD simulations provide crucial insights into the ensemble of conformations that exist in a solution environment, which is more physiologically relevant than a static crystal structure. These simulations model the interactions between the peptide and solvent molecules (typically water), allowing researchers to observe conformational transitions and identify preferred structures. researchgate.netresearchgate.net

MD studies on somatostatin and its analogues have been instrumental in understanding their structure-activity relationships. Simulations of various SSTR subtypes in complex with ligands have revealed how the lipid bilayer and the specific ligand influence the conformational dynamics of the receptor. researchgate.net For example, simulations have been used to characterize the opening and closing movements of extracellular loop 2 (ECL2) of the receptors, a motion critical for ligand binding and recognition. researchgate.net Such studies have identified key residues on both the receptor and the peptide that are crucial for forming a stable complex, indicating that binding is often achieved through an induced-fit mechanism. researchgate.netresearchgate.net

By running simulations for extended periods (microseconds), researchers can map the conformational landscape of the peptide, identifying the most stable and frequently accessed states. This approach helps to understand how modifications, such as the substitution of Phenylalanine with Tyrosine, might alter the peptide's flexibility and its preferred shape, thereby influencing its binding affinity and selectivity for different SSTR subtypes. researchgate.net

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a high-accuracy method for investigating the electronic structure and energy of molecules. researchgate.netuni-muenchen.de These methods are used to create a conformational energy landscape, which maps the energy of a molecule as a function of its geometry. By calculating the energy of various possible conformations, researchers can identify the most stable, low-energy structures. uni-muenchen.denih.gov

For somatostatin analogues, DFT calculations can be applied to:

Optimize Molecular Geometry: Starting from an initial guess (e.g., from a crystal structure or MD simulation), DFT is used to find the lowest energy geometry for a specific conformer. nrel.gov

Calculate Relative Energies: The relative energies of different conformers (e.g., those with different β-turn types or side-chain orientations) can be calculated to determine their relative populations at equilibrium. This helps to understand which shapes the molecule is most likely to adopt. nih.gov

Validate Experimental Findings: DFT can be used to correlate a compound's electronic properties with its observed biological activity, helping to validate and explain results from experimental assays. researchgate.net For example, calculations can help clarify the structure-activity relationship by linking specific structural features to binding energies. researchgate.net

While computationally intensive, these calculations provide a fundamental understanding of the intrinsic conformational preferences of a molecule like 1-N-Tyr-somatostatin, independent of environmental effects, which can then be combined with MD simulations for a more complete picture. researchgate.netmdpi.com

Correlation of Conformational Preferences with Receptor Selectivity and Agonism

The biological activity of a somatostatin analogue is intrinsically linked to its three-dimensional shape and flexibility. The specific conformation a peptide adopts determines how well it fits into the binding pocket of a particular somatostatin receptor (SSTR) subtype and how it subsequently activates that receptor.

Different SSTR subtypes possess distinct binding pocket topographies. An analogue's ability to selectively bind to one receptor over others depends on its capacity to adopt a conformation that is complementary to the target receptor's binding site. The substitution of amino acids is a key strategy to influence this conformational preference. For example, replacing Phenylalanine at position 3 with a Tyrosine (as in [Tyr3]-octreotide) has been shown to improve affinity for SSTRs, particularly SSTR2. mdpi.comacs.org This is because the hydroxyl group on the tyrosine may form additional interactions within the binding pocket that stabilize a high-affinity conformation.

Furthermore, the concept of "functional selectivity" or "biased agonism" is crucial. This theory posits that different agonists can stabilize distinct active conformations of the same receptor. These different receptor conformations can, in turn, preferentially couple to different intracellular signaling pathways. Therefore, an analogue's specific conformation not only dictates its binding affinity (potency) but also the nature of its agonism—the specific cellular response it elicits.

Computational studies, combining MD simulations and quantum chemistry, allow for the detailed exploration of these structure-function relationships. By identifying the preferred conformations of an analogue like 1-N-Tyr-somatostatin and modeling its interaction with different SSTR subtypes, researchers can predict its selectivity profile and functional effects. These theoretical models can then be validated by in vitro binding assays and functional assays that measure downstream signaling. researchgate.netresearchgate.net

Table 2: Structure-Activity Relationship Summary This table summarizes the relationship between structural modifications and receptor interaction for somatostatin analogues.

| Structural Feature / Modification | Conformational Effect | Impact on Receptor Interaction | Reference |

|---|---|---|---|

| Core D-Trp-Lys sequence | Promotes formation of a type II' β-turn | Essential pharmacophore for binding to SSTRs | researchgate.netiucr.org |

| Phe → Tyr substitution (e.g., at position 3) | Alters side-chain interactions and potentially local conformation | Can improve binding affinity for SSTR2 | mdpi.comacs.org |

| Flexible linkers/backbone | Allows sampling of multiple conformations | Enables induced-fit binding to different SSTR subtypes | researchgate.net |

| Agonist-specific conformation | Stabilizes a unique active state of the receptor | Leads to functional selectivity (biased agonism) and diverse signaling outcomes | frontiersin.org |

Cellular and Molecular Mechanisms of Action

Downstream Intracellular Signaling Pathways Modulated by 1-N-Tyr-Somatostatin

The activation of SSTRs by 1-N-Tyr-somatostatin triggers a complex network of intracellular signaling pathways, which are crucial for its diverse physiological actions. These pathways include the regulation of adenylyl cyclase activity, activation of protein tyrosine phosphatases, modulation of mitogen-activated protein kinase cascades, and influences on calcium signaling and ion channel activity. mdpi.comguidetopharmacology.orgfrontiersin.org

A primary and well-established mechanism of action for somatostatin (B550006) and its analogs, including 1-N-Tyr-somatostatin, is the inhibition of adenylyl cyclase (AC). mdpi.comannualreviews.orgoup.commdpi.com This enzyme is responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular functions. plos.org The interaction of 1-N-Tyr-somatostatin with its G-protein coupled receptors, particularly those linked to inhibitory G-proteins (Gi/o), leads to a decrease in AC activity. guidetopharmacology.orgoup.comoup.com This, in turn, results in reduced intracellular cAMP levels. researchgate.netnih.gov

This inhibitory effect on the cAMP pathway has been demonstrated in various cell types, including pituitary and pancreatic cells. annualreviews.orgnih.gov For instance, in GH4C1 pituitary tumor cells, somatostatin has been shown to noncompetitively inhibit vasoactive intestinal peptide (VIP)-stimulated adenylyl cyclase activity, an effect mediated by the somatostatin receptor. oup.comnih.gov The reduction in cAMP levels is a key mechanism through which 1-N-Tyr-somatostatin exerts its inhibitory effects on hormone secretion. researchgate.netnih.gov

Table 1: Effect of Somatostatin Analogs on Adenylyl Cyclase and cAMP

| Cell Type | Stimulus | Effect of Somatostatin Analog | Reference |

| GH4C1 Pituitary Cells | Vasoactive Intestinal Peptide (VIP) | Inhibition of AC activity | nih.gov |

| Hippocampal Membranes | Forskolin | Attenuated inhibition of AC in strychnine-treated rats | nih.gov |

| Various Tumor Cells | - | Suppression of cAMP formation | mdpi.com |

| AR42J Cells | - | Inhibition of cAMP accumulation | oup.com |

This table is interactive. Click on the headers to sort the data.

Another significant signaling pathway modulated by 1-N-Tyr-somatostatin involves the activation of protein tyrosine phosphatases (PTPs). mdpi.comnih.govoup.com PTPs are enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, counteracting the activity of protein tyrosine kinases (PTKs). mdpi.com This dephosphorylation plays a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis. mdpi.comnih.gov

The activation of PTPs is considered a primary mechanism for the antiproliferative effects of somatostatin analogs. nih.govoup.com All five somatostatin receptor subtypes have been shown to couple to various PTPs, including SHP-1, SHP-2, and DEP-1/PTPη. nih.gov For example, in pancreatic cells, somatostatin stimulates a membrane-associated tyrosine phosphatase activity. nih.govoup.com The activation of PTPs can lead to the dephosphorylation and inactivation of growth factor receptors and their downstream signaling molecules, thereby inhibiting cell proliferation. annualreviews.orgnih.gov

The mitogen-activated protein kinase (MAPK) pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, are critical regulators of various cellular processes, including proliferation, differentiation, and apoptosis. thermofisher.com Somatostatin and its analogs can modulate these cascades in a complex, often cell-type and receptor-subtype specific manner. mdpi.comfrontiersin.org

ERK (Extracellular Signal-Regulated Kinase): The effect of somatostatin on the ERK pathway can be either inhibitory or stimulatory. mdpi.comfrontiersin.org While ERK activation is often associated with cell proliferation, in some contexts, its sustained activation by somatostatin analogs can lead to cell cycle arrest. researchgate.netnih.gov For instance, a somatostatin analog was found to transiently activate ERK2 in A431 cells. linkgroup.hulinkgroup.hu In other systems, somatostatin has been shown to inhibit ERK1/2 phosphorylation. nih.govphysiology.org

JNK (c-Jun N-terminal Kinase) and p38 MAPK: These pathways are often referred to as stress-activated protein kinases (SAPKs) and are typically associated with cellular stress responses and apoptosis. linkgroup.hufrontiersin.org Some somatostatin analogs have been shown to induce a strong and sustained activation of JNK and p38 MAPK, which is linked to their pro-apoptotic effects. linkgroup.hu The activation of JNK can lead to the phosphorylation of transcription factors like c-Jun, promoting the expression of genes involved in apoptosis. nih.gov The activation of p38 is also implicated in inducing apoptosis and cell cycle arrest. researchgate.netbioscientifica.com

Table 2: Modulation of MAPK Pathways by Somatostatin Analogs

| Cell Type | MAPK Pathway | Effect | Reference |

| CHO-K1 Cells (SSTR1) | ERK | Activation | nih.gov |

| A431 Cells | ERK2, JNK, p38 | Transient ERK2 activation, sustained JNK/p38 activation | linkgroup.hu |

| Rat Hepatocytes | ERK, Akt | Activation | physiology.org |

| HEK-293 Cells | ERK1/2 | Modulation | plos.org |

| PC C13 Thyroid Cells | ERK 1/2 | Inhibition via SSTR1-activated DEP-1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

1-N-Tyr-somatostatin also influences intracellular calcium (Ca2+) levels and the activity of various ion channels. mdpi.comguidetopharmacology.org These actions are critical for its role in inhibiting hormone secretion. nih.gov Somatostatin can inhibit Ca2+ influx through voltage-sensitive calcium channels (VSCCs) in pituitary and pancreatic β-cells. nih.govnih.gov This effect can be both direct, through G-protein interaction with the channels, and indirect, by promoting the opening of potassium (K+) channels. nih.govnih.gov

The activation of K+ channels leads to membrane hyperpolarization, which in turn causes the closure of VSCCs and a reduction in intracellular Ca2+ concentration. nih.gov In guinea-pig pancreatic acinar cells, Tyr-somatostatin-28 has been shown to reverse the insulin-induced increase in the open-state probability of Ca2+-activated K+ channels. jst.go.jpmedchemexpress.com By decreasing intracellular Ca2+, somatostatin analogs effectively inhibit the exocytosis of hormone-containing vesicles. nih.govnih.gov

Effects on Cellular Processes in In Vitro Models

The modulation of the aforementioned signaling pathways by 1-N-Tyr-somatostatin translates into tangible effects on cellular processes, most notably the inhibition of hormone secretion. These effects have been extensively studied in various in vitro models, including cell lines and organ cultures.

A hallmark of somatostatin's biological activity is its potent inhibition of the secretion of a wide array of hormones. sigmaaldrich.com Analogs like 1-N-Tyr-somatostatin have been shown to effectively suppress the release of growth hormone (GH), insulin (B600854), and glucagon (B607659) in various in vitro systems. sigmaaldrich.comsnmjournals.org

Growth Hormone (GH): In cultured rat pituitary cells, radioiodinated Tyr-3-octreotide, a related analog, demonstrated a similar inhibitory effect on GH secretion as native somatostatin. snmjournals.org Studies with cultured pituitary cells and pituitary adenoma cells have consistently shown that somatostatin analogs inhibit GH release. jci.org This inhibition is a direct effect on the pituitary cells. jci.org Furthermore, somatostatin can inhibit both basal and GH-stimulated production of insulin-like growth factor-I (IGF-I) in cultured hepatocytes. nih.gov

Insulin and Glucagon: Somatostatin plays a crucial role in regulating pancreatic hormone secretion. oup.com In vitro studies have demonstrated that somatostatin analogs inhibit the release of insulin from pancreatic β-cells and glucagon from α-cells. sigmaaldrich.com This inhibition is mediated through the activation of K+ channels and the subsequent reduction in Ca2+ influx, as well as through the inhibition of the adenylyl cyclase/cAMP pathway. nih.gov In cultured guinea-pig pancreatic acinar cells, Tyr-somatostatin-28 was shown to regulate Ca2+-activated K+ channels, which is a mechanism to control secretion. jst.go.jpmedchemexpress.com

Regulation of Cell Proliferation and Apoptosis in Cell Culture Systems

The activation of somatostatin receptors (SSTRs) by somatostatin (SST) and its analogs, including 1-N-Tyr-somatostatin, initiates signaling cascades that influence cell proliferation and apoptosis. mdpi.com These effects are pivotal to the antitumor activity of somatostatin. mdpi.com The direct antiproliferative actions of somatostatin analogs involve the arrest of the cell cycle and the induction of programmed cell death, also known as apoptosis. atlasgeneticsoncology.org

The antiproliferative mechanisms are linked to the regulation of protein phosphorylation and dephosphorylation, which are critical cellular signaling processes. mdpi.com Activation of SSTRs can lead to the inhibition of adenylyl cyclase activity, reducing intracellular cyclic AMP (cAMP) levels. mdpi.commcgill.ca This, in turn, can inhibit protein kinase A and prevent the activation of genes that promote tumor growth. mdpi.com Furthermore, SSTR activation stimulates protein tyrosine phosphatases (PTPs) like SHP-1 and SHP-2. mdpi.commdpi.com This activation leads to the dephosphorylation of key signaling molecules, such as those in the PI3K/Akt and MAPK pathways, ultimately upregulating cell cycle inhibitors like p21 and p27 and leading to cell cycle arrest. mdpi.comatlasgeneticsoncology.org

Somatostatin and its analogs also induce apoptosis in various cancer cell lines. linkgroup.hu The pro-apoptotic effects are often observed alongside their antiproliferative actions. mdpi.com For example, the somatostatin analog octreotide (B344500) has been shown to induce apoptosis in cultured retroorbital fibroblasts from individuals with Graves' ophthalmopathy. nih.gov In human pancreatic cancer cells, the expression of SSTR2 has been found to sensitize cells to apoptosis induced by death ligands like TNFα. pnas.org This sensitization is mediated through the tyrosine phosphatase SHP-1. pnas.org Another somatostatin analog, TT-232, has been demonstrated to induce apoptosis in A431 cells through sustained activation of stress-activated protein kinases. linkgroup.hu In some human colon tumor cell lines, the antiproliferative effect of TT-232 correlates with the inhibition of tyrosine kinase activity. pnas.org

The specific SSTR subtypes expressed by a cell determine the response to somatostatin analogs. For instance, SSTR3 activation has been linked to the upregulation of p53 and subsequent apoptosis in transfected CHO cells. mcgill.ca In breast cancer cells, co-expression and activation of SSTR1 and SSTR4 led to a decrease in the proportion of cells in the S-phase of the cell cycle, indicating cell cycle arrest. nih.gov

Table 1: Effects of Somatostatin Analogs on Cell Proliferation and Apoptosis in Various Cell Lines

| Cell Line | Somatostatin Analog | Effect | Key Findings | Citation |

| Retroorbital fibroblasts (Graves' ophthalmopathy) | Octreotide | Inhibition of cell growth, induction of apoptosis | Decreased forskolin-induced cAMP, abolished Bcl-2 protein. | nih.gov |

| Human pancreatic cancer cells (BxPC-3) | SSTR2 expression | Sensitization to TNFα-induced apoptosis | Mediated by tyrosine phosphatase SHP-1. | pnas.orgpnas.org |

| A431 (human epidermoid carcinoma) | TT-232 | Induction of apoptosis | Sustained activation of stress-activated protein kinases. | linkgroup.hu |

| Human colon tumor cell lines | TT-232 | Inhibition of cell proliferation | Correlated with inhibition of tyrosine kinase activity. | pnas.org |

| CHO (Chinese hamster ovary) cells | Octreotide (SSTR3 transfected) | Induction of apoptosis | Upregulation of p53. | mcgill.ca |

| MDA-MB-435S (human breast cancer) | L-803087 (SSTR1/SSTR4 activation) | Cell cycle arrest | Decreased proportion of S-phase cells. | nih.gov |

Influence on Cell Migration and Differentiation In Vitro

Somatostatin and its analogs can influence cell migration and differentiation, processes crucial in development and cancer metastasis. Activation of SSTR1 has been shown to inhibit cell migration by preventing the formation of focal adhesions and actin stress fibers. mdpi.com

In human keratinocytes, somatostatin significantly inhibits cell migration. nih.gov This inhibition appears to be a common function of all SSTR subtypes, as agonists for all five receptors reduced migration. nih.gov This effect is independent of the cAMP pathway. nih.gov Similarly, in neuroblastoma cells, all subtype-selective SSTR agonists were found to significantly reduce cell migration. nih.gov

Regarding differentiation, there is evidence for a direct role of somatostatin in bone formation. Somatostatin receptors are present on a subpopulation of osteoblast-like cells during endochondral bone formation. biologists.com Local administration of somatostatin has been shown to inhibit osteogenic differentiation. biologists.com In contrast, some studies have reported that somatostatin can promote the proliferation of chondrocytes in culture. biologists.com

The sst2A receptor, a splice variant of SSTR2, is notably enriched in migrating neurons during the development of the rat and human brain. plos.org In vitro studies have demonstrated that activation of the sst2A receptor stimulates neuronal migration and axonal outgrowth, suggesting a significant role for somatostatin in the maturation of specific neuronal populations. plos.org

Table 2: Influence of Somatostatin Analogs on Cell Migration and Differentiation

| Cell Type | Somatostatin/Analog Action | Effect | Key Findings | Citation |

| General | SSTR1 Activation | Inhibition of cell migration | Prevents focal adhesion and actin stress fiber formation. | mdpi.com |

| Human Keratinocytes | Somatostatin | Inhibition of cell migration | Mediated by all SSTR subtypes, independent of cAMP. | nih.gov |

| Neuroblastoma cells | All SSTR subtype agonists | Reduction of cell migration | Demonstrates redundancy of SSTRs for this function. | nih.gov |

| Osteoblast-like cells | Somatostatin | Inhibition of osteogenic differentiation | Receptors are present on these cells during bone formation. | biologists.com |

| Chondrocytes | Somatostatin | Promotion of cell proliferation | Contrasting effect observed in culture. | biologists.com |

| Migrating Neurons | sst2A receptor activation | Stimulation of neuronal migration and axonal outgrowth | sst2A receptor is enriched in these developing cells. | plos.org |

Receptor Dimerization and Heterodimerization in Cellular Contexts

Somatostatin receptors, like many G protein-coupled receptors (GPCRs), can form dimers, both with themselves (homodimers) and with other SSTR subtypes or different GPCRs (heterodimers). mdpi.comresearchgate.netnih.gov This dimerization is a critical mechanism for regulating receptor function, including ligand binding, signaling, and internalization. mdpi.comembopress.org Dimerization can be a constitutive process, occurring during receptor synthesis, or it can be induced by ligand binding. mdpi.com

The formation of heterodimers can result in unique pharmacological and signaling properties that are distinct from those of the individual monomeric receptors. nih.gov For example, the heterodimerization of SSTR2 and SSTR5 has been identified. nih.gov Interestingly, the selective activation of SSTR2, but not SSTR5, modulates this association. nih.gov In cells co-expressing both SSTR2 and SSTR5, an SSTR2-selective agonist was more effective at inhibiting adenylyl cyclase and activating ERK1/2, leading to enhanced cell growth inhibition. nih.gov

Studies have shown that different SSTR subtypes have varying tendencies to form dimers. SSTR1 tends to exist as a monomer, while SSTR2, SSTR3, SSTR4, and SSTR5 can form homodimers either constitutively or upon ligand binding. researchgate.netmdpi.com The heterodimerization of SSTR1 and SSTR5 has been observed to increase the affinity for somatostatin compared to the individual receptors. mdpi.com In contrast, the formation of SSTR2/SST3 heterodimers can lead to a loss of SSTR3 activity. mdpi.com

SSTRs can also form heterodimers with receptors outside of the somatostatin receptor family. For instance, SSTR2 can heterodimerize with the μ-opioid receptor, and SSTR5 can interact with the D2 dopamine (B1211576) receptor. atlasgeneticsoncology.orgmdpi.com The SSTR5-D2R dimer enhances the signaling of both receptors, leading to a more potent inhibition of adenylyl cyclase. atlasgeneticsoncology.org

Table 3: Examples of SSTR Dimerization and Functional Consequences

| Dimer Combination | Functional Consequence | Cellular Context | Citation |

| SSTR2-SSTR5 Heterodimer | Enhanced SSTR2-mediated signaling (adenylate cyclase inhibition, ERK1/2 activation, cell growth inhibition) | Co-expressing cells | nih.gov |

| SSTR1-SSTR5 Heterodimer | Higher affinity for somatostatin | Co-expressing cells | mdpi.com |

| SSTR2-SSTR3 Heterodimer | Loss of SSTR3 activity | Co-expressing cells | mdpi.com |

| SSTR1-SSTR4 Heterodimer | Increased dimerization upon receptor activation, leading to cell cycle arrest | MDA-MB-435S breast cancer cells | nih.gov |

| SSTR2-μ-opioid receptor Heterodimer | Modulates receptor phosphorylation, desensitization, and internalization | HEK-293 cells | mdpi.com |

| SSTR5-D2 dopamine receptor Heterodimer | Enhanced inhibition of adenylyl cyclase | Co-transfected CHO-K1 cells | atlasgeneticsoncology.org |

Advanced Research Applications and Methodological Developments

1-N-Tyr-Somatostatin as a Research Probe for SSTR Characterization

1-N-Tyr-somatostatin and its derivatives have become indispensable probes for elucidating the expression, density, and function of somatostatin (B550006) receptors in various tissues and cell types. vulcanchem.comnih.gov

Radiolabeled analogs of 1-N-Tyr-somatostatin are extensively used in quantitative receptor autoradiography to visualize the distribution and density of SSTRs. nih.gov The tyrosine residue allows for effective radioiodination, creating tracers like [¹²⁵I-Tyr¹¹]SST-14 or [¹²⁵I-Tyr³]octreotide. revvity.commdpi.comsnmjournals.org These radioligands bind with high affinity to SSTRs, particularly the sst₂ subtype, which is frequently overexpressed in neuroendocrine tumors. snmjournals.orgnih.gov

In autoradiography, tissue sections are incubated with the radiolabeled analog. The unbound ligand is then washed away, and the tissue is exposed to film or a phosphor imaging system, revealing the precise locations of the receptors. snmjournals.orgkarger.com This technique has been instrumental in:

Mapping SSTR distribution in the human brain, including the cerebellum. nih.gov

Characterizing SSTR expression in various tumors, such as neuroendocrine tumors, lymphomas, and aggressive thyroid cancers. snmjournals.orgnih.govkarger.comthno.org

Identifying heterogeneity in receptor expression within a single tumor, which can have significant therapeutic implications. karger.com

For instance, studies on human thymus tissue have used [¹²⁵I-Tyr³]-octreotide and [¹²⁵I-Tyr⁰]-SS-28 to detect SSTR binding, confirming the presence of sst₁, sst₂ₐ, and sst₃ messenger RNA (mRNA). oup.com Similarly, autoradiography on malignant lymphoma sections using [¹²⁵I-Tyr³]octreotide helped quantify receptor binding, although it was found to be low in these specific cancers. snmjournals.org

Competitive binding assays are a cornerstone of pharmacology for determining the binding affinity of new, unlabeled ligands for a specific receptor. In this setup, a radiolabeled ligand, such as [¹²⁵I-Tyr¹¹]somatostatin-14, is used as a tracer to bind to cells or membranes expressing SSTRs. revvity.comaacrjournals.org Increasing concentrations of a novel, unlabeled compound are then added to the mixture. The new compound competes with the radioligand for the same binding sites on the receptor.

By measuring the decrease in radioactivity bound to the receptors as the concentration of the unlabeled competitor increases, researchers can determine the competitor's inhibitory concentration 50% (IC₅₀). The IC₅₀ value represents the concentration of the unlabeled ligand required to displace 50% of the specific binding of the radioligand. This value is then used to calculate the binding affinity (Ki) of the new ligand. revvity.comaacrjournals.org

This methodology has been critical for:

Screening new SSTR agonists and antagonists: Researchers can rapidly assess the affinity of numerous candidate molecules. thno.orgsnmjournals.org

Characterizing established drugs: The affinity of existing somatostatin analogs like octreotide (B344500) and lanreotide (B11836) for different SSTR subtypes has been thoroughly defined using these assays. nih.gov

Evaluating modified peptides: The impact of adding chelators or fluorescent dyes on a peptide's receptor affinity can be precisely quantified before further preclinical development. snmjournals.orgnih.gov

Table 1: Comparative Binding Affinities of Somatostatin Analogs in Competitive Assays

| Competing Ligand | Cell/Tissue Model | Radioligand Used | Measured Affinity (IC₅₀/Ki) | Reference |

|---|---|---|---|---|

| Somatostatin-14 | MPC-mCherry Tumor Cells (murine pheochromocytoma) | [⁶⁴Cu]Cu-DOTATATE | IC₅₀: 9.3 nmol/L | thno.org |

| DOTATATE | MPC-mCherry Tumor Cells (murine pheochromocytoma) | [⁶⁴Cu]Cu-DOTATATE | IC₅₀: 15.9 nmol/L | thno.org |

| AN-238 | MPC-mCherry Tumor Cells (murine pheochromocytoma) | [⁶⁴Cu]Cu-DOTATATE | IC₅₀: 492 nmol/L | thno.org |

| Octreotide | GO Fibroblast Cultures (human) | [(125)I-Tyr(11)]SST-14 | IC₅₀: 33.7 +/- 33.1 nmol/l | nih.gov |

| RAYZ-10001-La | Engineered CHO-K1 cells expressing human SSTR2 | [I-125] Tyr-11-somatostatin 14 | Ki: 0.057 nmol/L | aacrjournals.org |

Development of Fluorescent and Biotinylated 1-N-Tyr-Somatostatin Analogs for Imaging and Affinity Purification

The adaptability of the 1-N-Tyr-somatostatin structure has facilitated the creation of sophisticated molecular tools for advanced biological applications, including high-resolution imaging and protein interaction studies. snmjournals.orgoup.com

To enable real-time visualization of SSTRs in living cells and tissues, fluorescent dyes have been conjugated to somatostatin analogs like Tyr³-octreotate. snmjournals.orgaacrjournals.org These fluorescent probes are invaluable for techniques such as flow cytometry and fluorescence-guided surgery. snmjournals.orgtmc.edu

A key challenge in developing these conjugates is to attach a bulky fluorophore without significantly impairing the peptide's binding affinity for its receptor. tmc.edu One successful strategy involves creating hybrid or dual-modality tracers that incorporate both a fluorescent dye and a chelator for radiolabeling on the same peptide backbone. snmjournals.orgaacrjournals.org For example, the hybrid tracer Cy5-DTPA-Tyr³-octreotate was synthesized to combine the fluorescent properties of the cyanine (B1664457) dye Cy5 with the ability of the DTPA chelator to bind radiometals like Indium-111. snmjournals.org

Evaluation of these fluorescent analogs typically involves:

In vitro binding assays to measure any reduction in receptor affinity caused by the fluorescent tag. For instance, the dissociation constant (Kd) for Cy5-DTPA-Tyr³-octreotate was 387.7 nM, significantly higher than the 120.5 nM for the non-fluorescent DTPA-Tyr³-octreotate, indicating reduced affinity. snmjournals.org

Flow cytometry to quantify receptor binding and internalization in cell cultures. snmjournals.org

In vivo imaging in animal models to assess tumor-targeting capabilities and contrast enhancement for applications like fluorescence-guided surgery. aacrjournals.orgtmc.eduacs.org

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a powerful technique used for detecting and purifying proteins and their binding partners. oup.com The extremely high affinity of the biotin-avidin (or streptavidin) interaction allows for efficient capture and isolation of the biotinylated molecule and any associated proteins. oup.com

A biotinylated somatostatin analog, such as [N-Biotinyl, Leu⁸, D-Trp²², Tyr²⁵]SRIF₂₈, was developed as a probe for SSTRs. oup.com The strategy relies on attaching the biotin moiety to a part of the peptide, like the N-terminus, that is not essential for receptor binding. oup.com This ensures that the analog can bind simultaneously to both the somatostatin receptor and to streptavidin. oup.com This dual-binding capability is the foundation for using these analogs in affinity purification, where the biotinylated peptide-receptor complex is captured on a streptavidin-coated matrix, allowing for the isolation and subsequent study of the receptor protein. oup.com This approach has been fundamental in purifying various G-protein-coupled receptors. oup.com

Preclinical Assessment of SSTR Targeting Agents (excluding human clinical data)

Before any new SSTR-targeting agent can be considered for clinical use, it must undergo rigorous preclinical assessment in cell cultures (in vitro) and animal models (in vivo). This evaluation establishes the agent's binding affinity, specificity, pharmacokinetics, and tumor-targeting efficacy. 1-N-Tyr-somatostatin derivatives are central to this process, serving as both the agents being tested and the reference standards against which new agents are compared. snmjournals.orgthno.orgnih.gov

Preclinical studies typically involve several stages:

In Vitro Characterization: This includes competitive binding assays to determine receptor affinity (Kd, IC₅₀) and cell uptake studies to measure the rate of internalization of the agent into SSTR-expressing cancer cells, such as the AR42J rat pancreatic tumor cell line or human neuroendocrine tumor lines. snmjournals.orgnih.gov

Biodistribution Studies: The radiolabeled agent is administered to tumor-bearing animal models (e.g., rats or mice with xenografted human tumors). At various time points, tissues and organs are harvested to quantify the agent's uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). These studies reveal how specifically the agent targets the tumor versus healthy organs like the kidneys, liver, and pancreas. thno.orgnih.gov

In Vivo Imaging: Techniques like MicroPET (Positron Emission Tomography) are used to non-invasively visualize the distribution of the radiolabeled agent in the animal over time. nih.gov This provides a dynamic view of tumor uptake and clearance from non-target tissues, which is crucial for determining optimal imaging time points. acs.org For example, MicroPET imaging of [⁶⁴Cu]Cu-DOTA-DY1-TATE in rats and mice with AR42J tumors showed significant uptake and good tumor contrast. nih.gov

Therapeutic Efficacy Studies: For agents intended for peptide receptor radionuclide therapy (PRRT), preclinical studies assess their ability to inhibit tumor growth. Tumor-bearing animals are treated with the therapeutic agent (e.g., an analog labeled with ¹⁷⁷Lu or ²²⁵Ac), and tumor volume is monitored over time compared to control groups. thno.orgfrontiersin.org Studies have shown that radiolabeled SSTR antagonists can lead to a more prolonged delay in tumor growth compared to agonists. frontiersin.org

Table 2: Preclinical Biodistribution of SSTR-Targeting Agents in Tumor-Bearing Animal Models

| Agent | Animal Model | Tumor Type | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |

|---|---|---|---|---|---|---|

| [⁶⁴Cu]Cu-DOTA-DY1-TATE | Lewis Rat | AR42J | 1 h | 1.515 | 1.442 | nih.gov |

| DOTA-[¹²⁵I]-DY1-TATE | Lewis Rat | AR42J | 1 h | 0.814 | 0.542 | nih.gov |

| ¹¹¹In-DTPA-Tyr³-octreotate | Mice | H69 Xenograft | 24 h | 10.2 ± 2.4 | 1.8 ± 0.2 | snmjournals.org |

| Cy5-¹¹¹In-DTPA-Tyr³-octreotate | Mice | H69 Xenograft | 24 h | 1.2 ± 0.2 | 1.5 ± 0.2 | snmjournals.org |

In Vitro Binding and Internalization Studies in Cell Lines

The addition of a tyrosine residue to the somatostatin molecule in 1-N-Tyr-somatostatin provides a convenient site for radioiodination, creating radiolabeled ligands essential for studying somatostatin receptor binding kinetics and internalization processes in various cell lines. vulcanchem.com These studies are fundamental to characterizing the affinity and specificity of somatostatin analogs for different SSTR subtypes.

In vitro binding assays using radiolabeled 1-N-Tyr-somatostatin or similar analogs like [¹²⁵I-Tyr¹¹]SRIF and [¹²⁵I-Tyr³]octreotide are widely employed to determine the binding characteristics of somatostatin receptors on cancer cell lines. snmjournals.orgnih.govnih.gov For instance, in RINm5F rat insulinoma cells, Scatchard analysis using [¹²⁵I-Tyr¹¹]SRIF revealed a single class of high-affinity binding sites. nih.gov Competition experiments with unlabeled somatostatin analogs further confirmed the specificity of this binding. nih.gov Similarly, studies on human pancreatic cancer cell lines MIA-PaCa-2 and DU145 using ¹²⁵I-[Tyr¹]-somatostatin-14 identified a single class of specific binding sites. nih.gov

The ability of a ligand to be internalized by a cell upon binding to its receptor is a critical aspect of its potential therapeutic efficacy. Internalization experiments, often performed with radiolabeled somatostatin analogs, measure the uptake of the compound by cells. snmjournals.orgnih.gov For example, in lymphoid cell lines, while high-affinity binding sites for somatostatin were found, the in vitro uptake of [¹²⁵I-Tyr³]octreotide was observed to be very low. snmjournals.org In contrast, studies using HEK-SST₂ cells, which are human embryonic kidney cells stably transfected to express human SSTR₂, have been instrumental in comparing the internalization profiles of different somatostatin analogs. nih.govresearchgate.net These studies often involve separating the surface-bound from the internalized radioligand to quantify the rate and extent of internalization. nih.gov

The data from these in vitro studies, including binding affinity (Kd or IC₅₀) and the maximum number of binding sites (Bmax), are crucial for the initial screening and characterization of new somatostatin analogs.

Interactive Table: In Vitro Binding of Tyr-Somatostatin Analogs in Various Cell Lines

| Cell Line | Radioligand | Binding Affinity (Kd/IC₅₀) | Maximum Binding Sites (Bmax) / Receptor Number | Reference |

| RINm5F (rat insulinoma) | [¹²⁵I-Tyr¹¹]SRIF | Kd = 0.04 ± 0.01 nM | 910 ± 190 sites/cell | nih.gov |

| MIA-PaCa-2 (human pancreatic) | ¹²⁵I-[Tyr¹]-somatostatin-14 | - | - | nih.gov |

| DU145 (human prostate) | ¹²⁵I-[Tyr¹]-somatostatin-14 | - | - | nih.gov |

| AR42J (rat pancreatic) | ¹²⁵I-Tyr¹¹ somatostatin | Kd = 0.20 ± 0.05 nM | 2.1 ± 0.26 pmoles/mg protein | psu.edu |

| HEK-SST₂ | [¹⁷⁷Lu]Lu-DOTA-TATE | - | - | nih.gov |